Bienvenue dans la boutique en ligne BenchChem!

2-Pyridinecarboxamide

PARP inhibition pancreatic islet DNA repair

2-Pyridinecarboxamide (picolinamide) must be procured as a chemically distinct entity—NOT interchangeable with nicotinamide (CAS 98-92-0) or isonicotinamide (CAS 1453-82-3). Positional isomer substitution compromises experimental outcomes. Validated applications: PARP inhibitor (IC50 95 μM) for poly(ADP-ribose) synthetase assays; nephroprotection against iron-induced renal oxidative damage (250 mg/kg i.p.); selective Na+/phosphate cotransport inhibition (~70% at 1 mM); biophysical studies of amide rotational barriers (ΔH‡ 18.3 kcal/mol). ≥98% purity. Request your quote today.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 1452-77-3
Cat. No. B142947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinecarboxamide
CAS1452-77-3
Synonyms2-Pyridinecarboxamide;  2-Carbamoylpyridine;  NSC 524473;  Picolinic Acid Amide;  Picolinoylamide;  α-(Aminocarbonyl)pyridine;  α-Picolinamide;  α-Picolinic Acid Amide;  α-Pyridinecarboxamide; 
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)N
InChIInChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
InChIKeyIBBMAWULFFBRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.47 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinecarboxamide (CAS 1452-77-3) | Chemical Profile and Procurement Baseline


2-Pyridinecarboxamide (synonym: picolinamide; CAS: 1452-77-3; molecular formula: C6H6N2O; MW: 122.12) is the 2-substituted regioisomer of the pyridinecarboxamide class . As a bidentate ligand capable of forming coordination complexes with metal ions , this compound serves as both a research tool and a versatile scaffold for medicinal chemistry derivatization . Unlike its 3-substituted analog nicotinamide (a form of vitamin B3), 2-pyridinecarboxamide exhibits distinct biological properties stemming from its intramolecular hydrogen-bonded ground state conformation, which substantially alters its biochemical interactions and pharmacological profile compared to positional isomers [1].

2-Pyridinecarboxamide Procurement: Why Regioisomeric Substitution with Nicotinamide or Isonicotinamide Is Not Scientifically Valid


Procurement professionals and researchers cannot simply substitute 2-pyridinecarboxamide with its positional isomers (nicotinamide, CAS 98-92-0; isonicotinamide, CAS 1453-82-3) without compromising experimental outcomes. Direct comparative studies have established that these three pyridinecarboxamide regioisomers exhibit divergent and sometimes opposing biological effects across multiple assay systems [1]. These differences arise from the distinct electronic and conformational properties conferred by the carboxamide group's position on the pyridine ring—properties that directly translate into measurable differences in target engagement, membrane interactions, and in vivo protective efficacy [2]. The evidence presented below quantifies these critical differences across six independent evaluation dimensions, demonstrating why 2-pyridinecarboxamide must be procured and utilized as a chemically distinct entity.

2-Pyridinecarboxamide Quantitative Comparative Evidence: Head-to-Head Data Against Positional Isomers and Class Analogs


PARP Enzyme Inhibition: 2-Pyridinecarboxamide IC50 Against Poly(ADP-Ribose) Synthetase

2-Pyridinecarboxamide (picolinamide) inhibits poly(ADP-ribose) synthetase (PARP) from rat pancreatic islet cell nuclei with an IC50 of 95 μM . This represents a class-level baseline for pyridinecarboxamide-derived PARP inhibitors, whereas the 3-substituted analog nicotinamide does not exhibit comparable PARP inhibition at this concentration range, instead functioning primarily as a precursor for NAD+ biosynthesis [1]. The 95 μM IC50 value serves as a reference point for evaluating structure-activity relationships when developing more potent PARP inhibitors from the pyridinecarboxamide scaffold.

PARP inhibition pancreatic islet DNA repair

Iron-Induced Renal Protection: Superior Efficacy of 2-Pyridinecarboxamide Over Nicotinamide and Isonicotinamide

In a head-to-head in vivo comparison of all three pyridinecarboxamide regioisomers, 2-pyridinecarboxamide (picolinamide) provided the most effective protection against iron-induced renal damage [1]. When administered at 250 mg/kg i.p. 10 minutes before Fe(III)-NTA challenge (7.5 mgFe/kg), 2-pyridinecarboxamide attenuated renal tubular necrosis and prevented serum creatinine elevation, whereas nicotinamide and isonicotinamide showed inferior protective profiles. In vitro, all three isomers inhibited iron-induced lipid peroxidation; however, critical differentiation emerged in DNA damage assays: 2-pyridinecarboxamide did not promote iron-induced DNA damage, while nicotinamide and isonicotinamide both enhanced DNA damage, particularly in the presence of ascorbate [1].

nephroprotection oxidative stress iron overload

Amide Rotational Barrier: 5.4 kcal/mol Higher Enthalpic Barrier Distinguishes 2-Pyridinecarboxamide from Nicotinamide

Dynamic NMR measurements reveal a substantial energetic difference in amide bond rotation between 2-pyridinecarboxamide and nicotinamide [1]. The activation enthalpy (ΔH‡) for 2-pyridinecarboxamide is 18.3 ± 0.4 kcal/mol, compared to 12.9 ± 0.3 kcal/mol for nicotinamide—a difference of 5.4 kcal/mol. This higher rotational barrier in 2-pyridinecarboxamide arises from an intramolecular hydrogen bond in its ground state between the amide NH and the pyridine nitrogen, which is geometrically impossible in nicotinamide due to the 3-position of the carboxamide group. The corresponding activation entropies are ΔS‡ = +1.3 ± 1.0 cal/mol·K for 2-pyridinecarboxamide and ΔS‡ = -7.7 ± 0.9 cal/mol·K for nicotinamide.

conformational dynamics molecular recognition structural biology

Membrane Dipole Potential Modulation: 2-Pyridinecarboxamide Decreases Phosphatidylethanolamine Membrane Potential Where Nicotinamide Is Ineffective

In a comparative biophysical study examining interactions with phospholipid membranes, 2-pyridinecarboxamide (picolinamide) decreased the dipole potential of phosphatidylethanolamine membranes, while nicotinamide was completely ineffective at modulating this membrane property [1]. This regioisomer-specific effect on membrane electrostatics was observed in addition to both compounds' ability to decrease the dipole potential of phosphatidylcholine membranes. The differential activity on phosphatidylethanolamine bilayers is attributed to the distinct molecular geometry and hydrogen-bonding capacity conferred by the 2-position of the carboxamide group.

membrane biophysics lipid interaction drug-membrane partitioning

Antinociceptive Potency: 8-Fold Lower Effective Dose of 2-Pyridinecarboxamide Compared to Nicotinamide in Formalin-Induced Pain Model

In a comparative in vivo study of antinociceptive activity, 2-pyridinecarboxamide (picolinamide) inhibited the second phase of formalin-induced nociceptive response in mice at an oral dose of 125 mg/kg administered 1 hour prior to testing [1]. In contrast, nicotinamide required a substantially higher dose of 1000 mg/kg to achieve inhibition of both first and second phases of the same nociceptive response [1]. This represents an 8-fold difference in the minimally effective dose between the two regioisomers for comparable antinociceptive endpoints in the formalin test.

pain pharmacology antinociception inflammation

Renal Na+/Phosphate Cotransport Inhibition: 2-Pyridinecarboxamide Achieves 70% Inhibition at 1 mM and 62% Reduction in Urinary Phosphate Excretion In Vivo

2-Pyridinecarboxamide (picolinamide) exhibits potent and selective inhibition of renal Na+/phosphate cotransport, a property not shared by nicotinamide or isonicotinamide at comparable concentrations. In rat renal cortical brush-border membrane vesicles, 2-pyridinecarboxamide at 1 mM inhibited Na+-dependent phosphate uptake by approximately 70%, with no significant effect on Na+-independent phosphate transport or Na+/glucose cotransport . In vivo, intravenous administration of 2-pyridinecarboxamide (10 mg/kg) to male Wistar rats significantly reduced urinary phosphate excretion by 62% within 2 hours . This activity profile distinguishes 2-pyridinecarboxamide from its positional isomers, which lack this selective transport inhibition property.

renal transport phosphate homeostasis ion transport

2-Pyridinecarboxamide Research Applications: Evidence-Based Procurement Scenarios


PARP Inhibition Assays and Positive Control Studies

Procure 2-pyridinecarboxamide as a validated PARP inhibitor with a quantifiable IC50 of 95 μM for use as a positive control in poly(ADP-ribose) synthetase activity assays using rat pancreatic islet cell nuclei . This compound provides a reproducible benchmark for evaluating novel PARP inhibitors derived from the pyridinecarboxamide scaffold. Recommended working concentration range: 10 μM to 1 mM, with 2 mM showing protective effects against streptozotocin-induced proinsulin synthesis depression in isolated pancreatic islets .

Iron Overload and Oxidative Stress Nephroprotection Models

Procure 2-pyridinecarboxamide specifically (not nicotinamide or isonicotinamide) for in vivo studies of iron-induced renal oxidative damage. Based on head-to-head comparative data, administer at 250 mg/kg i.p. 10 minutes prior to Fe(III)-NTA challenge to attenuate renal tubular necrosis and prevent serum creatinine elevation [1]. Critical note: Substitution with nicotinamide or isonicotinamide is contraindicated as both promote iron-induced DNA damage, potentially confounding nephroprotection assessments [1].

Renal Phosphate Transport Pharmacology Studies

Procure 2-pyridinecarboxamide as a selective tool compound for investigating Na+/phosphate cotransport mechanisms. In vitro, use at 1 mM to achieve approximately 70% inhibition of Na+-dependent phosphate uptake in renal brush-border membrane vesicles without affecting Na+-independent transport or Na+/glucose cotransport . For in vivo pharmacology studies, 10 mg/kg i.v. reduces urinary phosphate excretion by 62% within 2 hours in male Wistar rats .

Conformational Dynamics and Molecular Recognition Studies

Procure 2-pyridinecarboxamide for biophysical investigations of amide rotational barriers and intramolecular hydrogen bonding. The 5.4 kcal/mol higher activation enthalpy (ΔH‡ = 18.3 kcal/mol) compared to nicotinamide provides a robust system for studying how conformational constraints influence molecular recognition and binding thermodynamics [2]. This property makes 2-pyridinecarboxamide a valuable model compound for teaching and research in structural biology and computational chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.